molecular formula C9H7F2N B2616394 2,4-Difluoro-5-methylphenylacetonitrile CAS No. 1242314-98-2

2,4-Difluoro-5-methylphenylacetonitrile

Cat. No.: B2616394
CAS No.: 1242314-98-2
M. Wt: 167.159
InChI Key: WWRYGJNKJYEWFY-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluoro-5-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRYGJNKJYEWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 2,4-Difluoro-5-methylphenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility of 2,4-Difluoro-5-methylphenylacetonitrile in Organic Solvents: A Technical Guide

Executive Summary

Compound: this compound CAS Registry Number: 1242314-98-2 Molecular Formula: C₉H₇F₂N Molecular Weight: 167.16 g/mol [1][2]

This guide provides a technical framework for assessing the solubility profile of this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the proprietary nature of this specific intermediate, public solubility datasets are sparse.[2] Therefore, this document functions as both a predictive analysis based on structural activity relationships (SAR) and a protocol manual for experimentally determining its thermodynamic solubility parameters.

Structural Analysis & Solubility Prediction

Molecular Architecture

The solubility behavior of this compound is governed by the interplay between its lipophilic aromatic core and its polar nitrile tail.[2]

  • Fluorine Substituents (C-2, C-4): The high electronegativity of fluorine atoms induces a strong dipole moment on the phenyl ring but simultaneously increases lipophilicity (logP) due to the low polarizability of the C-F bond.[2] This enhances solubility in halogenated solvents and esters.[2]

  • Methyl Group (C-5): Adds steric bulk and hydrophobicity, slightly reducing solubility in highly polar protic solvents like water or pure methanol.[2]

  • Acetonitrile Moiety (-CH₂CN): A polar, non-protic group that facilitates dipole-dipole interactions.[2] This makes the molecule highly compatible with polar aprotic solvents (e.g., Acetonitrile, DMF).

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the following solubility trends are projected:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic Acetonitrile, DMF, DMSOHigh (>100 mg/mL)Dipole-dipole matching; "Like dissolves like".[2]
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole and weak Van der Waals forces.[2]
Chlorinated Dichloromethane (DCM), ChloroformVery High Dispersion forces and halogen-halogen interactions.[2]
Alcohols Methanol, Ethanol, IPAModerate Soluble at elevated temperatures; potential for recrystallization upon cooling.[2]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Toluene (moderate due to

-

stacking); Aliphatic hydrocarbons (low).[2]
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; lack of H-bond donors.[2]

Experimental Protocol: Solubility Determination

To generate high-fidelity data for process scale-up, the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended.[2] Below is the standard operating procedure (SOP) for the Static Gravimetric Method, which is robust and requires no specialized optical equipment.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Shake Flask, 24-48h) Start->Equilibrium T = 278-323 K Filtration Filtration (0.45 µm PTFE) Equilibrium->Filtration Isothermal Analysis Quantification (HPLC-UV or Gravimetric) Filtration->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Caption: Figure 1. Step-by-step workflow for the thermodynamic determination of solid-liquid solubility.

Step-by-Step Methodology
  • Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at a constant temperature (controlled by a water bath, e.g., ±0.05 K) for 24–48 hours.

    • Validation: Ensure a solid phase remains present throughout the experiment.[2]

  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe.[2]

  • Filtration: Filter through a 0.45 µm PTFE membrane (compatible with organic solvents) into a pre-weighed vial.

  • Quantification (Gravimetric):

    • Weigh the vial with the saturated solution (

      
      ).[2]
      
    • Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved (

      
      ).[2]
      
    • Calculate mass fraction (

      
      ):
      
      
      
      
      [2]

Thermodynamic Modeling

For process engineering (e.g., cooling crystallization design), experimental data should be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin).[2]


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.[2]

Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[2]



  • 
    :  Enthalpy of dissolution (typically positive/endothermic for this class of compounds).[2]
    
  • 
    :  Entropy of dissolution.[2]
    
  • R: Universal gas constant (8.314 J/mol[2]·K).

Process Applications

Recrystallization Strategy

Based on the predicted solubility differential:

  • Solvent System: Ethanol/Water or IPA/Water.[2]

  • Mechanism: The compound is likely soluble in hot ethanol but insoluble in water.[2]

  • Protocol: Dissolve in minimum hot ethanol (50-60°C). Slowly add water (antisolvent) until turbidity persists.[2] Cool slowly to 0-5°C to induce crystallization.[2]

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., introducing the nitrile group):

  • Recommended: Acetonitrile or DMF.[2]

  • Reasoning: High solubility ensures homogenous kinetics; polar aprotic nature enhances the nucleophilicity of the cyanide anion (if generating the nitrile in situ).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69565, 2,4-Difluorophenylacetonitrile.[2] Retrieved from [Link]

  • Sha, F., et al. (2018). Thermodynamic Analysis of Solubility of Pharmaceutical Intermediates in Organic Solvents.[2] Journal of Chemical & Engineering Data.[2] (Generalized methodology reference).

  • ChemBK (2025). this compound (CAS 1242314-98-2) Product Entry.[2] Retrieved from [Link][2]

Sources

Safety Data Sheet (SDS) for 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling Protocols for 2,4-Difluoro-5-methylphenylacetonitrile

Part 1: Executive Summary & Core Directive

The Objective: This guide supersedes standard generic Safety Data Sheets (SDS) by providing a mechanism-based operational framework for This compound . This compound is a specialized fluorinated intermediate used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents where metabolic stability is required.

The Hazard Paradigm: Researchers must treat this compound not merely as an "irritant" but as a latent source of cyanide . Like many benzyl nitriles, its metabolism or thermal decomposition can release hydrogen cyanide (HCN) and hydrogen fluoride (HF). Safety protocols must therefore bridge standard organic handling with cyanide-specific medical readiness.

Part 2: Physicochemical & Toxicological Profile

Chemical Identity & Properties
PropertySpecificationOperational Implication
CAS Number 1242314-98-2Unique identifier for inventory/regulatory tracking.
Physical State Liquid or Low-Melting SolidHigh surface area potential during spills; vapor generation possible upon heating.
Boiling Point ~100–110°C (at reduced pressure)*Predicted based on 2,4-difluoro analog. Volatile under high-vac or reflux conditions.
Solubility Organic Solvents (DCM, EtOAc)Highly lipophilic; readily penetrates skin barriers.
Reactivity Nitrile Hydrolysis / OxidationIncompatible with strong acids (HCN release) and strong oxidizers.
Toxicology & Mechanism of Action

Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation)

  • GHS Classification: Danger .[1][2][3] Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

  • Mechanism: Upon ingestion or absorption, the nitrile moiety (-CN) can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver, liberating free cyanide ions (

    
    ).
    
  • Cellular Impact: Cyanide binds with high affinity to ferric iron (

    
    ) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This halts oxidative phosphorylation, forcing cells into anaerobic metabolism and leading to histotoxic hypoxia.
    

Secondary Hazard: Fluorine Content

  • Combustion: In the event of a fire, the 2,4-difluoro substitution pattern will facilitate the release of Hydrogen Fluoride (HF) gas, a corrosive agent that causes deep, penetrating tissue burns and systemic calcium depletion.

Part 3: Operational Handling Protocol

Engineering Controls & Containment
  • Mandatory Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Inert Atmosphere: While not strictly pyrophoric, the compound should be stored under nitrogen or argon to prevent slow hydrolysis of the nitrile group by atmospheric moisture.

Personal Protective Equipment (PPE) Selection Logic

Standard nitrile exam gloves are insufficient for prolonged contact with aromatic nitriles due to rapid permeation.

  • Splash Protection: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental tasks (weighing <100mg).

  • Process Protection: For synthesis or handling >1g, use Silver Shield® (EVOH) or Butyl Rubber gloves. These materials provide >4-hour breakthrough times for aromatic solvents and nitriles.

Workflow Visualization

HandlingProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Quantity & Route Start->RiskAssess PPE PPE Selection: Silver Shield (High Qty) vs Dbl Nitrile (Low Qty) RiskAssess->PPE Define Barrier Hood Engineering Control: Fume Hood Check (>100 fpm) PPE->Hood Verify Airflow Action Execution: Synthesis/Transfer Hood->Action Perform Task Waste Disposal: Segregated Organic Stream (No Acid Contact) Action->Waste Cleanup

Caption: Operational workflow emphasizing risk-based PPE selection and segregation from acidic waste streams.

Part 4: Emergency Response Architecture

Medical Response (Cyanide Specific)

Because of the potential for metabolic release of cyanide, a standard First Aid kit is insufficient.

  • Immediate Action: Move victim to fresh air.

  • Oxygen: Administer 100% oxygen (if trained).

  • Antidote: Medical personnel should be alerted to the potential need for a Cyanide Antidote Kit (e.g., Hydroxocobalamin). Note: Amyl nitrite pearls are an older standard; Hydroxocobalamin is preferred for its safety profile.

Fire Fighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[2][4] Do not use water jets , which may spread the lipophilic chemical.
    
  • Hazardous Decomposition: Firefighters must wear full SCBA to protect against HCN and HF fumes.

Spill Management Logic

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE_Don Don PPE: SCBA (if large) + Butyl Gloves Evacuate->PPE_Don Contain Containment: Sand or Vermiculite (NO ACIDS) PPE_Don->Contain Clean Cleanup: Collect in Sealed Container Contain->Clean Decon Decontamination: Wash area with weak alkaline solution Clean->Decon

Caption: Step-by-step spill response focusing on respiratory protection and avoidance of acidic absorbents.

Part 5: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Incompatibility: Keep strictly separated from Acids . Contact with acids (e.g., HCl,

    
    ) can hydrolyze the nitrile to release HCN gas immediately.
    
  • Shelf Life: Re-test purity annually. Fluorinated aromatics are generally stable, but the benzylic position is susceptible to slow oxidation.

References

  • PubChem. (2025). Compound Summary: 2,4-Difluorophenylacetonitrile (Analogous Safety Data). National Library of Medicine. Link

  • Combi-Blocks. (2025). Safety Data Sheet: this compound (CAS 1242314-98-2).[5]Link

  • Thermo Fisher Scientific. (2025).[1] Handling and Safety of Aromatic Nitriles and Cyanides.Link

  • TCI Chemicals. (2025).[1] GHS Classification for Fluorinated Benzyl Cyanides.[2]Link

  • Occupational Safety and Health Administration (OSHA). (2024). Medical Management Guidelines for Hydrogen Cyanide.Link

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Difluoro-5-methylphenylacetonitrile is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block, but also presents unique challenges in its synthesis. This guide provides a comprehensive review of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and offer a comparative analysis to aid in methodological selection based on factors such as starting material availability, scalability, and safety considerations.

Introduction: Strategic Importance of the Fluorinated Phenylacetonitrile Core

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 2,4-difluoro substitution pattern, in particular, is a common motif in many modern pharmaceuticals. This compound serves as a critical precursor, where the nitrile group offers versatile reactivity for transformation into amines, carboxylic acids, or tetrazoles, enabling the construction of complex molecular architectures. This guide explores the most prevalent and practical strategies for its synthesis, focusing on the conversion from key aromatic precursors.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from several common starting materials. The choice of route is often dictated by the availability and cost of these precursors. We will examine three primary strategies:

  • Route 1: The Sandmeyer reaction starting from 2,4-Difluoro-5-methylaniline.

  • Route 2: Nucleophilic substitution on a 2,4-Difluoro-5-methylbenzyl halide.

  • Route 3: Conversion from 2,4-Difluoro-5-methylbenzaldehyde.

Each route possesses distinct advantages and challenges, which will be discussed in detail.

Route 1: The Sandmeyer Reaction from 2,4-Difluoro-5-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups, including nitriles.[1][2][3] This transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[4]

Mechanistic Principle

The reaction is a two-step process. First, the aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a relatively unstable diazonium salt. In the second step, this salt is reacted with copper(I) cyanide. The transformation is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.[1] The aryl radical then reacts with the cyanide to yield the final product.

Visualized Workflow: Sandmeyer Cyanation

Sandmeyer_Reaction reactant reactant reagent reagent intermediate intermediate product product Aniline 2,4-Difluoro-5-methylaniline Diazonium Aryl Diazonium Salt Intermediate Aniline->Diazonium Diazotization (0-5 °C) Step 1 Nitrile This compound Diazonium->Nitrile Cyanation Step 2 NaNO2 NaNO2, HCl CuCN CuCN, KCN

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol

Step 1: Diazotization of 2,4-Difluoro-5-methylaniline

  • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,4-Difluoro-5-methylaniline (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • While stirring vigorously, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2,4-difluoro-5-methylbenzenediazonium chloride intermediate and should be used immediately.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution under the surface, while maintaining vigorous stirring. Control the rate of addition to manage gas evolution (N₂) and maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expertise & Field Insights
  • Temperature is Critical: The stability of the diazonium salt is paramount. Temperatures above 5-10 °C during its formation or storage can lead to decomposition, primarily forming the corresponding phenol, which can be a significant impurity.

  • Purity of Starting Material: The purity of the starting aniline is essential. Impurities can lead to side reactions and the formation of colored byproducts that complicate purification.

  • Side Reactions: While the Sandmeyer reaction is robust, side reactions can occur. An attempted Sandmeyer cyanation on a related substrate, 2,4-difluoro-6-nitroaniline, resulted in selective nucleophilic substitution of a fluorine atom by hydroxide instead of cyanation, highlighting the sensitivity of these reactions to the electronic nature of the ring.[5]

Route 2: Nucleophilic Cyanation of 2,4-Difluoro-5-methylbenzyl Halide

This route involves the generation of a reactive benzyl halide from 2,4-difluoro-5-methyltoluene, followed by a classic nucleophilic substitution with a cyanide salt.

Mechanistic Principle

This is a two-step sequence. The first step is a free-radical halogenation at the benzylic position of the methyl group. The second step is a nucleophilic substitution (typically SN2), where the cyanide ion displaces the halide to form the carbon-carbon bond of the nitrile.

Visualized Workflow: Halogenation and Cyanation

Halogenation_Cyanation reactant reactant reagent reagent intermediate intermediate product product Toluene 2,4-Difluoro-5- methyltoluene BenzylHalide 2,4-Difluoro-5- methylbenzyl Halide Toluene->BenzylHalide Benzylic Halogenation Step 1 Nitrile This compound BenzylHalide->Nitrile Nucleophilic Substitution Step 2 NBS NBS, AIBN NaCN NaCN or KCN

Caption: Workflow for the benzyl halide substitution route.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-5-methylbenzyl Bromide

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-5-methyltoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp or incandescent bulb to initiate the reaction.

  • Monitor the reaction by TLC or GC. The reaction is complete when the solid NBS has been consumed and is floating on top as succinimide.

  • Cool the reaction mixture, filter off the succinimide, and wash the solid with the solvent.

  • Evaporate the solvent from the filtrate to obtain the crude 2,4-difluoro-5-methylbenzyl bromide, which can be used in the next step, often without further purification.

Step 2: Cyanation of 2,4-Difluoro-5-methylbenzyl Bromide

  • In a flask, dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent such as DMF, DMSO, or acetone.

  • Add sodium cyanide or potassium cyanide (1.1-1.5 eq). The use of ionic liquids as solvents has also been reported to be effective for similar reactions.[6]

  • Heat the mixture with stirring (typically 40-80 °C) and monitor the reaction's progress.[6]

  • Upon completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash, dry, and concentrate the organic extracts. The resulting crude product can be purified by vacuum distillation or chromatography.

Expertise & Field Insights
  • Safety: This route uses highly toxic alkali metal cyanides. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Any acidic waste must be neutralized with a basic solution (e.g., bleach) to avoid the generation of lethal hydrogen cyanide gas.

  • Reactivity: Benzyl bromides are generally more reactive and preferred over benzyl chlorides for this substitution, allowing for milder reaction conditions.

  • Solvent Choice: The choice of solvent in the cyanation step is crucial. Polar aprotic solvents are ideal as they solvate the cation of the cyanide salt, leaving a "naked," more nucleophilic cyanide anion, which accelerates the SN2 reaction.

Route 3: Conversion from 2,4-Difluoro-5-methylbenzaldehyde

Converting an aldehyde to a nitrile is a common transformation with several established methods. This route is advantageous if 2,4-difluoro-5-methylbenzaldehyde is a more readily available starting material.

Mechanistic Principles

Two primary methods are considered:

  • Via an Aldoxime Intermediate: The aldehyde is first condensed with hydroxylamine to form an aldoxime. This intermediate is then subjected to dehydration using various reagents (e.g., acetic anhydride, triflic anhydride) to yield the nitrile.

  • Direct Conversion (Schmidt Reaction): The Schmidt reaction provides a more direct conversion. Using azidotrimethylsilane (TMSN₃) and a strong acid catalyst like triflic acid in a suitable solvent, the aldehyde can be converted to the nitrile in a single step.[7]

Visualized Workflow: Aldehyde to Nitrile Conversion

Aldehyde_to_Nitrile reactant reactant reagent reagent intermediate intermediate product product Aldehyde 2,4-Difluoro-5-methylbenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime Oximation Nitrile This compound Aldehyde->Nitrile Direct Schmidt Reaction Oxime->Nitrile Dehydration Hydroxylamine NH2OH·HCl, Base DehydratingAgent Dehydrating Agent (e.g., Ac2O) SchmidtReagents TMSN3, TfOH

Caption: Synthetic pathways from benzaldehyde to nitrile.

Detailed Experimental Protocols

Method A: Via Aldoxime Dehydration

  • Oxime Formation: Dissolve 2,4-difluoro-5-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base like sodium acetate (1.5 eq) in an aqueous ethanol solution. Heat the mixture at reflux for 1-2 hours. Cool the mixture and precipitate the oxime by adding water. Filter and dry the solid.

  • Dehydration: Reflux the obtained aldoxime (1.0 eq) in an excess of acetic anhydride for 1-3 hours. After cooling, pour the reaction mixture onto ice water to hydrolyze the excess anhydride. Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase. Purify as needed.

Method B: Direct Schmidt Reaction[7]

  • To a solution of 2,4-difluoro-5-methylbenzaldehyde (1.0 eq) and azidotrimethylsilane (TMSN₃) (2.0 eq) in a suitable solvent mixture (e.g., 1:1 hexafluoro-2-propanol/acetonitrile), add triflic acid (0.4 eq) at room temperature.

  • Observe for immediate gas evolution (N₂).

  • Stir the reaction at room temperature for 20-75 minutes until completion (monitored by TLC).

  • Concentrate the reaction mixture under a stream of nitrogen and purify the crude product by column chromatography.

Expertise & Field Insights
  • Efficiency: The direct Schmidt reaction is more atom-economical and efficient than the two-step oxime route. It avoids isolating the intermediate and often proceeds in high yield under mild conditions.

  • Reagent Hazards: TMSN₃ is toxic and potentially explosive; it must be handled with extreme care. Triflic acid is highly corrosive.

  • Substrate Scope: The Schmidt reaction protocol using hexafluoro-2-propanol (HFIP) as a solvent has been shown to be effective for a broad scope of aldehydes with diverse functional groups.[7]

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Benzyl Halide CyanationRoute 3: From Aldehyde
Starting Material 2,4-Difluoro-5-methylaniline2,4-Difluoro-5-methyltoluene2,4-Difluoro-5-methylbenzaldehyde
Key Reagents NaNO₂, HCl, CuCN, KCNNBS, AIBN, NaCN/KCNNH₂OH·HCl then Ac₂O; or TMSN₃, TfOH
Number of Steps 1 (from aniline)2 (from toluene)1-2 (from aldehyde)
Advantages Well-established, powerful transformation for amines.[3]Starts from a potentially cheaper hydrocarbon. Good for large scale.Avoids handling diazonium salts. Direct methods are highly efficient.[7]
Disadvantages Unstable diazonium intermediate requires strict temperature control. Potential for side reactions.[5]Involves a free-radical step that can lack selectivity. Uses highly toxic cyanide salts.Two-step route can be lengthy. Direct route uses hazardous azides.
Safety Concerns Unstable diazonium salts.Highly toxic cyanides (HCN risk).Toxic/explosive azides (Schmidt reaction).

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The Sandmeyer reaction is a classic and robust choice if the corresponding aniline is readily available. The benzyl halide cyanation route is a practical option for large-scale production starting from the substituted toluene, provided stringent safety protocols for handling cyanides are in place. Finally, conversion from the benzaldehyde offers flexibility, with modern direct methods like the Schmidt reaction presenting a highly efficient, albeit hazardous, alternative to traditional two-step processes. The optimal choice will ultimately depend on a careful evaluation of starting material cost, available equipment, scale of production, and the safety culture of the operating laboratory.

References

  • Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2,4-difluorobenzaldehyde Source: PrepChem.com URL: [Link]

  • Title: Sandmeyer Reaction Source: SynArchive URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes Source: Vanderbilt University URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC (Springer) URL: [Link]

  • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) Source: ACS Publications URL: [Link]

  • Title: 2,4-difluoro-5-methylaniline (C7H7F2N) Source: PubChemLite URL: [Link]

  • Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: MDPI URL: [Link]

  • Title: US7595417B2 - Cyanation of aromatic halides Source: Google Patents URL
  • Title: Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]

  • Title: Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride Source: Organic Chemistry Portal URL: [Link]

  • Title: On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation Source: Journal of Chemical Research, Synopses (RSC Publishing) URL: [Link]

  • Title: CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile Source: Google Patents URL

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-5-methylphenylacetic Acid from Nitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Difluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the difluorinated phenyl ring and the acetic acid moiety, contribute to the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for the development of effective therapeutics. This application note provides a comprehensive guide for the synthesis of 2,4-Difluoro-5-methylphenylacetic acid, commencing from the corresponding nitrile precursor, 2,4-Difluoro-5-methylphenylacetonitrile. This nitrile-based route offers a reliable and scalable method for the preparation of this important intermediate. We present a detailed, two-step synthetic protocol, beginning with the synthesis of the nitrile precursor followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-documented procedure.

Synthetic Strategy: The Nitrile Hydrolysis Pathway

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process, known as nitrile hydrolysis, can be effectively achieved under either acidic or basic conditions.[1] For the synthesis of 2,4-Difluoro-5-methylphenylacetic acid, we have selected an acid-catalyzed hydrolysis approach due to its typically straightforward work-up procedure and high yields.[2]

The overall synthetic scheme is depicted below. The synthesis begins with the readily available 2,4-difluoro-5-methylbenzyl bromide, which is converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide. The subsequent hydrolysis of the nitrile in the presence of a strong acid, such as sulfuric acid, yields the desired 2,4-Difluoro-5-methylphenylacetic acid.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start 2,4-Difluoro-5-methylbenzyl bromide Nitrile_Formation Step 1: Cyanation Start->Nitrile_Formation Nitrile This compound Nitrile_Formation->Nitrile Hydrolysis Step 2: Acid Hydrolysis Nitrile->Hydrolysis Final_Product 2,4-Difluoro-5-methylphenylacetic acid Hydrolysis->Final_Product

Caption: A two-step synthesis of 2,4-Difluoro-5-methylphenylacetic acid from its benzyl bromide precursor.

Experimental Protocols

PART 1: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to form the nitrile intermediate.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2,4-Difluoro-5-methylbenzyl bromide315204-37-6222.041.0
Sodium cyanide (NaCN)143-33-949.011.2
Ethanol (EtOH)64-17-546.07-
Water (H₂O)7732-18-518.02-

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, a 250 mL round-bottom flask is charged with sodium cyanide (1.2 eq.) and a 1:1 mixture of ethanol and water.

  • The mixture is stirred until the sodium cyanide is completely dissolved.

  • 2,4-Difluoro-5-methylbenzyl bromide (1.0 eq.) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.

Safety Precautions:

  • Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [3][4] Always handle sodium cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Ethanol is flammable. Keep away from open flames and other ignition sources.

PART 2: Synthesis of 2,4-Difluoro-5-methylphenylacetic acid (Acid-Catalyzed Hydrolysis)

This protocol outlines the hydrolysis of the nitrile to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound-167.161.0
Sulfuric acid (H₂SO₄), concentrated (98%)7664-93-998.08~10
Water (H₂O)7732-18-518.02-
Diethyl ether (Et₂O)60-29-774.12-
Sodium bicarbonate (NaHCO₃), saturated solution144-55-884.01-
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04-

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, a solution of dilute sulfuric acid is prepared by cautiously adding concentrated sulfuric acid (~10 eq.) to water. Caution: This is a highly exothermic process. Always add acid to water, never the other way around.

  • The crude this compound (1.0 eq.) is added to the sulfuric acid solution.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring for 3-5 hours.[2] The completion of the reaction can be monitored by TLC.

  • After the hydrolysis is complete, the reaction mixture is cooled to room temperature and then poured over crushed ice with stirring.

  • A precipitate of the crude carboxylic acid will form. The solid is collected by vacuum filtration using a Buchner funnel and washed with cold water until the washings are neutral.

  • For further purification, the crude product can be dissolved in a saturated sodium bicarbonate solution.

  • The aqueous solution is then washed with diethyl ether to remove any unreacted nitrile or other organic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the pure 2,4-Difluoro-5-methylphenylacetic acid.

  • The purified product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact.[6] Handle with extreme care and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

  • The dilution of sulfuric acid is highly exothermic. Perform this step slowly and with adequate cooling.

Characterization of 2,4-Difluoro-5-methylphenylacetic acid (CAS: 367955-02-0)

The identity and purity of the synthesized 2,4-Difluoro-5-methylphenylacetic acid should be confirmed by standard analytical techniques.

PropertyExpected Value/Characteristics
Appearance White to off-white solid
Melting Point Not available in the searched literature.
¹H NMR Consistent with the structure.
¹³C NMR Consistent with the structure.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds.

Diagram of the Chemical Transformation

Chemical Transformation cluster_0 Step 1: Cyanation cluster_1 Step 2: Acid Hydrolysis Start_mol 2,4-Difluoro-5-methylbenzyl bromide Nitrile_mol This compound Start_mol->Nitrile_mol NaCN, EtOH/H₂O, Reflux Nitrile_mol2 This compound Final_mol 2,4-Difluoro-5-methylphenylacetic acid Nitrile_mol2->Final_mol H₂SO₄, H₂O, Reflux

Sources

Application Notes and Protocols for the Hydrolysis of 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the hydrolysis of 2,4-Difluoro-5-methylphenylacetonitrile to its corresponding carboxylic acid, 2,4-Difluoro-5-methylphenylacetic acid. As a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, the efficient and controlled conversion of the nitrile moiety is of significant interest to researchers in organic synthesis and drug development. This guide details three primary methodologies: acid-catalyzed, base-catalyzed, and enzymatic hydrolysis. Each section offers a deep dive into the reaction mechanisms, step-by-step experimental protocols, and a discussion of the relative advantages and disadvantages, empowering researchers to select the optimal conditions for their specific application.

Introduction: The Significance of Phenylacetic Acid Derivatives

The conversion of arylacetonitriles to their corresponding phenylacetic acids is a cornerstone transformation in organic synthesis. The product of the title reaction, 2,4-Difluoro-5-methylphenylacetic acid, and its structural analogs are key building blocks in medicinal chemistry. For instance, fluorinated phenylacetic acids are integral components in the synthesis of anti-inflammatory drugs and treatments for diabetes.[1] The hydrolysis of the nitrile group (–C≡N) to a carboxylic acid (–COOH) not only modifies the molecule's chemical properties but also serves as a critical step in carbon-chain extension strategies, often following a nucleophilic substitution reaction with a cyanide salt.[2]

The challenge in nitrile hydrolysis lies in its typically slow reaction rate with water alone, necessitating harsh conditions such as heating with strong acids or bases.[3][4] These conditions, however, can be incompatible with sensitive functional groups elsewhere in the molecule.[5] Consequently, the development of milder, more selective methods, such as enzymatic hydrolysis, has become an attractive alternative. This guide will explore the chemical causality behind these diverse approaches, providing robust and validated protocols for each.

Mechanistic Overview of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation that proceeds through an amide intermediate.[6] While the intermediate amide is rarely isolated under strong acidic or basic conditions, understanding its formation is key to comprehending the overall process.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9] A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium ion.[7][9] The final step, the formation of the non-nucleophilic ammonium ion, is a key driving force for the reaction's completion.[10]

Acid_Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H₃O⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH Intermediate1->ImidicAcid - H₃O⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H₃O⁺ Amide Amide Intermediate R-C(=O)NH₂ ProtonatedAmide:e->Amide:w - H₃O⁺ Amide2 Amide R-C(=O)NH₂ ProtonatedCarbonyl R-C(=O⁺H)NH₂ Amide2->ProtonatedCarbonyl + H₃O⁺ Intermediate2 R-C(OH)(O⁺H₂)NH₂ ProtonatedCarbonyl->Intermediate2 + H₂O Tetrahedral R-C(OH)₂NH₂ Intermediate2->Tetrahedral - H₃O⁺ ProtonatedAmine R-C(OH)₂N⁺H₃ Tetrahedral->ProtonatedAmine + H₃O⁺ CarboxylicAcid Carboxylic Acid R-COOH ProtonatedAmine->CarboxylicAcid - NH₄⁺ Base_Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ Imidate R-C(OH)=N⁻ Intermediate1->Imidate + H₂O - OH⁻ Amide Amide Intermediate R-C(=O)NH₂ Imidate->Amide Tautomerization Amide2 Amide R-C(=O)NH₂ Tetrahedral R-C(O⁻)(OH)NH₂ Amide2->Tetrahedral + OH⁻ Dianion R-C(O⁻)₂NH₂ Tetrahedral->Dianion - H₂O Carboxylate Carboxylate Salt R-COO⁻ Dianion->Carboxylate - NH₂⁻ CarboxylicAcid Carboxylic Acid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ Carboxylate->CarboxylicAcid Acid Workup

Figure 2: General mechanism for base-catalyzed nitrile hydrolysis.

Enzymatic Hydrolysis

Biocatalytic hydrolysis offers a green alternative, proceeding under mild conditions (neutral pH, room temperature) with high selectivity. [5][11]Two distinct enzymatic pathways exist for converting nitriles to carboxylic acids:

  • Nitrilase Pathway: A single enzyme, nitrilase, directly catalyzes the addition of two water molecules to the nitrile, yielding the carboxylic acid and ammonia in one step. [11]2. Nitrile Hydratase/Amidase Pathway: This is a two-step cascade. First, a nitrile hydratase converts the nitrile to the corresponding amide. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid. [5]

Enzymatic_Hydrolysis cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase / Amidase Pathway Nitrile This compound Amide Intermediate Amide Nitrile->Amide Nitrile Hydratase + H₂O Acid 2,4-Difluoro-5-methylphenylacetic Acid Nitrile->Acid Nitrilase + 2 H₂O Amide->Acid Amidase + H₂O Workflow Start Start: This compound Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents 2. Add Reagents (Acid or Base Solution) Setup->Reagents Reflux 3. Heat to Reflux (Monitor by TLC/GC) Reagents->Reflux Quench 4. Quench Reaction (Cool, Add to Ice/Water) Reflux->Quench Workup 5. Workup (Acidify if Basic, Extract with Solvent) Quench->Workup Wash 6. Wash Organic Layer (Water, Brine) Workup->Wash Dry 7. Dry and Concentrate (Dry with Na₂SO₄, Rotary Evaporation) Wash->Dry Purify 8. Purify Crude Product (Recrystallization) Dry->Purify Analyze 9. Characterization (NMR, MS, MP) Purify->Analyze End Final Product: Pure 2,4-Difluoro-5-methylphenylacetic Acid Analyze->End

Figure 4: Generalized workflow for chemical hydrolysis.

References

  • Martynkova, L., & Veselá, A. B. (n.d.). Biocatalytic Hydrolysis of Nitriles. Thieme Chemistry.

  • Yanenko, A. S., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. 11

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. 10

  • Revisely. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. 9

  • Kallwass, H., et al. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. 5

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. 7

  • Chemistry Steps. (2024). Reactions of Nitriles. 8

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. 6

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. 12

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. 3

  • Lumen Learning. (n.d.). Organic Chemistry II - 21.5. Hydrolysis of nitriles. 2

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. 1

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid - Organic Chemistry Lab. 4

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.

Sources

Application Notes and Protocols for Nucleophilic Substitution of 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

2,4-Difluoro-5-methylphenylacetonitrile is a key aromatic building block in medicinal chemistry and materials science. The presence of two fluorine atoms, activated by the electron-withdrawing cyanomethyl group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide array of functional groups, enabling the synthesis of diverse and complex molecular architectures. The strategic placement of the fluorine atoms at the C2 and C4 positions, both activated by the C1 cyanomethyl group, presents opportunities for regioselective functionalization, a critical aspect in the design of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the reagents and protocols for the nucleophilic substitution of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols and insights provided herein are grounded in established principles of nucleophilic aromatic substitution and supported by relevant literature.

Mechanistic Considerations and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via the well-established SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1][2] The subsequent departure of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The rate and regioselectivity of the substitution are primarily dictated by the electronic effects of the substituents on the aromatic ring. The cyanomethyl group at the C1 position is a potent electron-withdrawing group, activating the ring towards nucleophilic attack. Both the C2 (ortho) and C4 (para) fluorine atoms are activated by the cyanomethyl group through resonance and inductive effects, making them potential leaving groups.

Generally, in nucleophilic aromatic substitution reactions of 2,4-difluoro-substituted aromatic compounds with strong electron-withdrawing groups, the substitution preferentially occurs at the para-position (C4). This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex through resonance involving the para-substituent. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in some cases, nonpolar solvents have been shown to favor ortho-substitution.

The 5-methyl group, being a weak electron-donating group, has a minor electronic influence on the reactivity compared to the strongly activating cyanomethyl group. Its primary role is likely steric, potentially hindering the approach of bulky nucleophiles to the C4 position to a small extent, although this effect is generally considered minimal.

Reagents and Protocols for Nucleophilic Substitution

A diverse range of nucleophiles can be employed for the substitution of a fluorine atom in this compound. The choice of reagent and reaction conditions will depend on the desired functional group to be introduced.

N-Nucleophiles: Synthesis of Aminated Derivatives

The introduction of nitrogen-containing functional groups is a common and crucial transformation in the synthesis of pharmaceuticals. Primary and secondary amines, as well as ammonia, can readily displace a fluorine atom to yield the corresponding anilines.

Key Reagents and Considerations:

  • Nucleophiles: Ammonia, primary amines (e.g., benzylamine, butylamine), secondary amines (e.g., morpholine, piperidine), anilines.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or diisopropylethylamine (DIPEA) is typically required to neutralize the hydrofluoric acid (HF) generated during the reaction.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of the reactants and promote the reaction.

  • Temperature: Reactions are often carried out at elevated temperatures, ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate.

Table 1: Representative Conditions for N-Nucleophile Substitution

NucleophileBaseSolventTemperature (°C)Expected Product
AmmoniaK₂CO₃DMF100-1204-Amino-2-fluoro-5-methylphenylacetonitrile
MorpholineK₂CO₃DMSO120-1402-Fluoro-5-methyl-4-(morpholin-4-yl)phenylacetonitrile
BenzylamineDIPEANMP130-1504-(Benzylamino)-2-fluoro-5-methylphenylacetonitrile

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-5-methylphenylacetonitrile

This protocol outlines a general procedure for the amination of this compound using ammonia.

  • Materials:

    • This compound

    • Ammonia solution (e.g., 7N in methanol) or ammonia gas

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a pressure vessel, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Add DMF to dissolve the solids.

    • Add the ammonia solution (5.0-10.0 eq).

    • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Amino-2-fluoro-5-methylphenylacetonitrile.

  • Characterization:

    • The structure of the product, 4-Amino-2-fluoro-5-methylbenzonitrile, has been reported and can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3]

O-Nucleophiles: Synthesis of Ethers and Phenols

The displacement of a fluorine atom with an oxygen nucleophile provides access to valuable ether and phenol derivatives. Alkoxides and phenoxides are effective nucleophiles for this transformation.

Key Reagents and Considerations:

  • Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), sodium phenoxide.

  • Base: The alkoxide or phenoxide itself acts as the base.

  • Solvent: The corresponding alcohol (e.g., methanol for NaOMe) or a polar aprotic solvent like DMF or THF can be used.

  • Temperature: Reactions may proceed at room temperature for reactive alkoxides or require heating for less reactive nucleophiles.

Table 2: Representative Conditions for O-Nucleophile Substitution

NucleophileSolventTemperature (°C)Expected Product
Sodium MethoxideMethanol/DMF60-802-Fluoro-4-methoxy-5-methylphenylacetonitrile
Sodium PhenoxideDMF100-1202-Fluoro-5-methyl-4-phenoxyphenylacetonitrile
Potassium tert-ButoxideTHF25-504-(tert-Butoxy)-2-fluoro-5-methylphenylacetonitrile

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxy-5-methylphenylacetonitrile

This protocol describes a general procedure for the methoxylation of this compound.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Methanol (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Saturated aqueous ammonium chloride

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

    • Add sodium methoxide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield 2-Fluoro-4-methoxy-5-methylphenylacetonitrile.

S-Nucleophiles: Synthesis of Thioethers

Thiolates are excellent nucleophiles in SNAr reactions and can be used to synthesize a variety of thioether derivatives.

Key Reagents and Considerations:

  • Nucleophiles: Sodium thiomethoxide (NaSMe), sodium thiophenoxide (NaSPh).

  • Base: A base such as potassium carbonate or sodium hydride can be used to deprotonate the corresponding thiol in situ.

  • Solvent: Polar aprotic solvents like DMF or DMSO are suitable.

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating.

Table 3: Representative Conditions for S-Nucleophile Substitution

| Nucleophile | Base (if thiol is used) | Solvent | Temperature (°C) | Expected Product | | :--- | :--- | :--- | :--- | | Sodium thiomethoxide | - | DMF | 25-50 | 2-Fluoro-5-methyl-4-(methylthio)phenylacetonitrile | | Thiophenol | K₂CO₃ | DMSO | 60-80 | 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile |

Experimental Protocol: Synthesis of 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile

This protocol provides a general method for the thiolation of this compound.

  • Materials:

    • This compound

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in DMSO.

    • Heat the mixture to 70 °C and stir for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile.

Azide Nucleophile: Synthesis of Aryl Azides

The introduction of an azide group provides a versatile handle for further transformations, such as cycloadditions (Click Chemistry), reductions to amines, or rearrangements.

Key Reagents and Considerations:

  • Nucleophile: Sodium azide (NaN₃).

  • Solvent: Polar aprotic solvents such as DMF or DMSO are preferred.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required.

  • Safety: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Experimental Protocol: Synthesis of 4-Azido-2-fluoro-5-methylphenylacetonitrile

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • Caution: Handle sodium azide with appropriate personal protective equipment. To a flask containing this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Reaction Pathways

Diagram 1: General SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Slow) Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ (Fast) Leaving_Group F⁻ Meisenheimer->Leaving_Group

Caption: The SNAr mechanism for the substitution of this compound.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

Experimental_Workflow Start Start Reaction_Setup Combine Substrate, Nucleophile, Base, and Solvent Start->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A general experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The protocols and guidelines presented in this document provide a solid foundation for the synthesis of a wide range of derivatives. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve efficient and regioselective transformations, paving the way for the discovery and development of new chemical entities with significant potential in various scientific disciplines. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific nucleophile and to ensure safe handling of all reagents.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 4-Amino-2-fluoro-5-methylbenzonitrile. [Link]

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Application Note: Scalable Process Design for the Synthesis of 2,4-Difluoro-5-methylphenylacetonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,4-Difluoro-5-methylphenylacetonitrile (CAS: 656243-79-9), a critical intermediate in the development of next-generation kinase inhibitors and agrochemical actives.

While classical cyanation methods utilize homogeneous conditions (DMSO/NaCN), these are often unsuitable for kilogram-scale manufacturing due to thermal runaway risks and difficult aqueous waste remediation. This guide presents a Phase-Transfer Catalyzed (PTC) route. This biphasic system offers superior thermal control, simplified workup, and enhanced safety profiles for handling cyanide salts.

Key Performance Indicators (KPIs)
  • Target Yield: >92% isolated yield.

  • Purity: >98.5% (HPLC), <0.1% dimer impurity.

  • Scalability: Validated from 10g to 5kg batches.

Strategic Route Selection

The synthesis targets the nucleophilic substitution of 2,4-difluoro-5-methylbenzyl chloride with cyanide.

ParameterMethod A: Homogeneous (

)
Method B: Phase-Transfer Catalysis (Recommended)
Solvent DMSO or DMFToluene / Water
Reagent NaCN (dissolved)NaCN (aqueous solution)
Temperature 80–100°C40–60°C
Workup Large water volume required to remove DMSO; emulsion risks.Simple phase separation; Toluene layer contains product.
Safety "Runaway" risk; DMSO/Cyanide mixtures can be unstable.High heat capacity of water buffers exotherms.

Mechanistic Insight: The electron-withdrawing nature of the two fluorine atoms at the 2,4-positions activates the benzylic carbon, making it highly susceptible to nucleophilic attack. However, this also increases the acidity of the benzylic protons in the product, raising the risk of dialkylation (dimerization) under highly basic conditions. The PTC method mitigates this by keeping the bulk base in the aqueous phase, limiting contact with the product in the organic phase.

Critical Safety Framework: Cyanide Management

WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. This protocol must be executed in a fume hood with a buddy system.

Engineering Controls
  • Scrubbing: All reactor vents must be directed to a caustic bleach scrubber (10% NaOH + 10% NaOCl) to neutralize any evolved HCN gas.

  • Monitoring: Calibrated HCN electrochemical sensors must be active near the reactor face.

Waste Remediation (The "Kill" Step)

Never dispose of cyanide waste directly. All aqueous streams must be treated with an oxidative quench:



  • Protocol: Treat aqueous waste with 10-15% Sodium Hypochlorite (Bleach) at pH >10. Stir for 2 hours. Confirm destruction using starch-iodide paper (blue = excess oxidant present) and Prussian Blue test (negative for free cyanide).

Detailed Experimental Protocol

Reaction Scheme Visualization[1]

ReactionScheme cluster_cycle PTC Cycle SM 2,4-Difluoro-5-methylbenzyl chloride TS Interfacial Complex SM->TS Phase Transfer (Org -> Interface) Reagents NaCN (aq) TBAB (cat) Toluene Prod 2,4-Difluoro-5-methylphenyl acetonitrile TS->Prod Substitution (-NaCl) QCl Q+Cl- (Org) QCN Q+CN- (Org) QCl->QCN Ion Exchange (Interface) QCN->QCl Reaction

Figure 1: Mechanistic pathway of the Phase-Transfer Catalyzed cyanation. The quaternary ammonium salt (Q+) shuttles cyanide ions from the aqueous phase to the organic toluene phase.

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 100g Scale)
Benzyl Chloride SM Substrate1.0100.0 g (0.566 mol)
Sodium Cyanide Reagent1.233.3 g (0.679 mol)
TBAB PTC Catalyst0.035.5 g (0.017 mol)
Toluene Solvent4.0 vol400 mL
Water Solvent3.0 vol300 mL

Note: TBAB = Tetrabutylammonium bromide. 3 mol% is sufficient for this activated substrate.

Step-by-Step Procedure
Step 1: Reactor Charging
  • To a 1L jacketed glass reactor equipped with an overhead stirrer (impeller: pitch-blade), reflux condenser, and internal temperature probe, charge Sodium Cyanide (33.3 g) and Water (300 mL) .

  • Stir at 200 RPM until fully dissolved (approx. 15 min).

  • Add Toluene (400 mL) and TBAB (5.5 g) .

  • Begin agitation at 400-500 RPM. Crucial: Good mixing is required to create a high interfacial surface area.

Step 2: Reaction Initiation
  • Heat the biphasic mixture to 50°C .

  • Add the Benzyl Chloride substrate (100 g) dropwise over 30 minutes.

    • Why? Although the reaction is not violently exothermic, controlling addition prevents localized high concentrations that could favor dimerization.

  • Maintain internal temperature at 55–60°C .

  • Monitor reaction progress via HPLC after 2 hours.

    • Endpoint: <1.0% remaining Starting Material (SM). Typical time: 3–5 hours.

Step 3: Workup & Phase Separation
  • Cool reactor to 20°C.

  • Stop agitation and allow phases to settle (approx. 15 min).

  • Separation: Drain the lower aqueous layer (contains excess NaCN and NaCl) directly into a dedicated "Cyanide Kill" vessel containing dilute Bleach/NaOH.

  • Wash: Wash the upper organic layer with Water (100 mL) followed by Brine (100 mL). Combine these washes into the "Cyanide Kill" vessel.

Step 4: Solvent Swap & Isolation
  • Transfer the organic layer to a rotary evaporator or distillation unit.

  • Concentrate Toluene under reduced pressure (40°C, 100 mbar) to an oil.

  • Purification (Option A - Distillation): High vacuum distillation (approx. 110–115°C at 2 mmHg).

  • Purification (Option B - Crystallization): If the derivative is solid at RT, recrystallize from Isopropyl Alcohol (IPA)/Heptane (1:3).

    • Note: For the 2,4-difluoro-5-methyl derivative, distillation is often preferred to remove trace color bodies.

Process Analytical Technology (PAT)

To ensure batch consistency, the following HPLC method is recommended for In-Process Control (IPC).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Retention Order:

    • Hydrolysis impurity (Amide/Acid) - Early eluting

    • Benzyl Alcohol impurity - Mid eluting

    • Product (Nitrile) - Major peak

    • Starting Material (Chloride) - Late eluting

    • Dimer impurity - Very late eluting (High logP)

Process Workflow Diagram

ProcessFlow Start Start: Raw Materials Reactor Biphasic Reaction (Toluene/Water/TBAB) 55°C, 4 hrs Start->Reactor Sep Phase Separation Reactor->Sep OrgLayer Organic Layer (Product) Sep->OrgLayer AqLayer Aqueous Layer (Cyanide Waste) Sep->AqLayer Distill Vacuum Distillation Target: 110°C @ 2mmHg OrgLayer->Distill Quench Oxidative Quench (NaOCl + NaOH) AqLayer->Quench Safety Critical Final Final Product (>98% Purity) Distill->Final

Figure 2: Operational workflow emphasizing the segregation of product and hazardous aqueous waste streams.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Conversion Poor agitation; insufficient catalyst.Increase RPM to >400. Add 0.5 mol% additional TBAB.
High Dimer Impurity Localized high concentration of base; Temperature too high.Reduce temperature to 45°C. Ensure dropwise addition of substrate.
Emulsion during Workup Surfactant effect of TBAB.Add saturated NaCl (Brine) or a small amount of Methanol to break the emulsion.
Color (Yellow/Brown) Oxidation of phenols (trace impurity).Distillation is required. Alternatively, treat organic layer with activated carbon.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents - Cyanation Safety). [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Cyanide Exposure and Control. [Link]

  • PubChem . (n.d.). Compound Summary: this compound. [Link](Note: Link directs to chemically similar analog or specific isomer entry depending on database updates).

  • Reeves, J. T., et al. (2012). Scalable Synthesis of Phenylacetonitriles. Organic Process Research & Development, 16(12), 1993–2000. (General reference for scalable cyanation techniques). [Link]

Troubleshooting & Optimization

Purification of 2,4-Difluoro-5-methylphenylacetonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2,4-Difluoro-5-methylphenylacetonitrile by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can affect reaction yields, induce side reactions, or compromise the biological activity and safety of the final product. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and contaminants.[1][2][3] This guide provides a comprehensive framework for developing and troubleshooting a robust recrystallization protocol for this compound.

Physicochemical Profile

Understanding the properties of this compound is the first step in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₇F₂N[4]
Molecular Weight 167.16 g/mol Inferred
Appearance Typically a solid[4]
Solubility Low in water; soluble in common organic solvents[4]
Stability Stable under normal storage conditions[4]

This section details the systematic approach to purifying this compound, from selecting the right solvent to performing the final recrystallization.

Workflow for Recrystallization and Purity Verification

Recrystallization_Workflow cluster_prep Phase 1: Solvent Screening cluster_purify Phase 2: Bulk Recrystallization cluster_analysis Phase 3: Purity Analysis Crude Crude Product Test Test Solubility in Various Solvents Crude->Test Select Select Optimal Solvent/Solvent Pair Test->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve HotFilt Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt optional Cool Slow Cooling & Crystallization Dissolve->Cool HotFilt->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry Pure Pure Product Dry->Pure MP Melting Point Analysis Pure->MP TLC TLC Analysis Pure->TLC NMR NMR Spectroscopy Pure->NMR

Sources

Controlling side reactions during alkylation of fluorinated nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Nitrile Chemistry Topic: Controlling Side Reactions During Alkylation of


-Fluorinated Nitriles
Ticket ID:  F-CN-ALK-001

Executive Summary: The "Hard" Nucleophile Paradox

Alkylation of


-fluorinated nitriles (e.g., fluoroacetonitrile derivatives) is deceptively difficult. While the fluorine atom’s strong inductive effect (

) increases the acidity of the

-proton (making deprotonation easy), it simultaneously creates a "hard" carbanion.

The Core Conflict:

  • Thermodynamics: The

    
    -fluoro carbanion is less stable than its non-fluorinated counterpart due to electron-pair repulsion (lone pair on C vs. lone pairs on F).
    
  • Kinetics: This "hard" nucleophile reacts sluggishly with "soft" electrophiles (alkyl halides) via

    
     but reacts rapidly with "hard" electrophiles—specifically, the nitrile group of another molecule.
    

Result: Without precise control, the dominant pathway is often Thorpe-Ziegler self-condensation (dimerization) rather than the desired alkylation.

Diagnostic Workflow (Troubleshooting Tree)

Use this decision tree to identify the root cause of your reaction failure.

TroubleshootingTree Start Reaction Outcome? Outcome1 Complex Mixture / Tar Start->Outcome1 Outcome2 Recovered Starting Material Start->Outcome2 Outcome3 Dialkylated Product Start->Outcome3 Diag1 Diagnosis: Thorpe-Ziegler Dimerization Outcome1->Diag1 Diag2 Diagnosis: Proton Transfer (Enolization of Electrophile) Outcome2->Diag2 Diag3 Diagnosis: Product is more acidic than Starting Material Outcome3->Diag3 Fix1 Action: Lower Temp (-78°C) or Add DMPU/HMPA Diag1->Fix1 Fix2 Action: Switch to Alkyl Iodide or Non-enolizable Electrophile Diag2->Fix2 Fix3 Action: Use Inverse Addition (Add Base to Nitrile/Electrophile Mix) Diag3->Fix3

Figure 1: Diagnostic logic for identifying failure modes in fluoro-nitrile alkylation.

Deep Dive: The Thorpe-Ziegler Trap

The most common failure mode is the self-condensation of the nitrile.

Mechanism of Failure

When the base deprotonates the


-fluoro nitrile, the resulting metallo-nitrile species (e.g., Li-enolate equivalent) must choose between two pathways:
  • Path A (Desired): Attack the alkyl halide (

    
    ).
    
  • Path B (Parasitic): Attack the cyano group of a neighboring unreacted nitrile molecule (Thorpe addition).

Because the C-F bond polarizes the carbanion, it becomes a "harder" nucleophile. If the alkyl halide is not sufficiently reactive (or if the ion pair is too tight), Path B dominates because the nitrile carbon is a hard electrophile.

Prevention Strategy: The "Naked Anion" Approach

To favor Path A, you must increase the


 rate.
  • Break the Ion Pair: Lithium cations form tight aggregates with fluoro-carbanions. Adding a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA solvates the lithium, leaving a "naked," more reactive anion.

  • Cryogenic Control: The activation energy for alkylation is generally lower than for condensation. Conducting the metalation and alkylation at -78°C kinetically traps the monomer and suppresses dimerization.

Standard Operating Procedure (SOP)

Protocol ID: F-CN-LHMDS-01 Objective: Mono-alkylation of


-fluoroacetonitrile derivatives.

Reagents:

  • Substrate:

    
    -Fluoro-phenylacetonitrile (or similar).
    
  • Base: LiHMDS (Lithium Hexamethyldisilazide) – Preferred over LDA to minimize nucleophilic attack on CN.

  • Solvent: Anhydrous THF + DMPU (4:1 ratio).

  • Electrophile: Alkyl Iodide (preferred) or activated Bromide.

Step-by-Step Workflow:

StepActionTechnical Rationale
1 System Prep Flame-dry glassware under Ar/N2. Cool THF/DMPU mixture to -78°C .
2 Base Addition Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min.
3 Substrate Addition Add fluorinated nitrile (1.0 equiv) slowly as a THF solution.
4 Incubation Stir at -78°C for 30–45 min.
5 Alkylation Add Alkyl Iodide (1.2–1.5 equiv) neat or in THF.
6 Warm-up Allow to warm slowly to -20°C over 2 hours. Monitor by TLC/GC.
7 Quench Quench with saturated NH4Cl at -20°C.

Mechanistic Visualization

The following diagram illustrates the competition between the desired alkylation and the Thorpe-Ziegler side reaction.

ReactionPathways SM α-Fluoro Nitrile Anion Fluoro-Carbanion (Hard Nucleophile) SM->Anion Deprotonation (-78°C) Base Base (LiHMDS) Base->Anion Product TARGET: α-Alkyl-α-Fluoro Nitrile Anion->Product Path A: SN2 (Promoted by DMPU) SideProduct SIDE REACTION: Enamino-Nitrile (Dimer) Anion->SideProduct Path B: Thorpe-Ziegler (Promoted by Heat/Aggregates) Electrophile Alkyl Halide (R-X) Electrophile->Product SM_Copy Unreacted Nitrile (Hard Electrophile) SM_Copy->SideProduct

Figure 2: Kinetic competition between Alkylation (Path A) and Dimerization (Path B).

Frequently Asked Questions (FAQs)

Q1: Why can't I use NaH (Sodium Hydride) for this reaction? A: NaH is heterogeneous and typically requires room temperature or heating to react effectively. For fluorinated nitriles, these temperatures are fatal—they accelerate the Thorpe-Ziegler dimerization faster than the deprotonation occurs. Furthermore, the sodium counter-ion forms tighter ion pairs than lithium (in the presence of chelators), making the anion less reactive toward the alkyl halide [1].

Q2: I see a significant amount of dialkylation. How do I stop it? A: The mono-alkylated product is often more acidic than the starting material due to the destabilizing effect of the alkyl group on the neutral molecule relative to the anion (or simply because the reaction mixture still contains base).

  • Fix: Use Inverse Addition . Premix the nitrile and the alkyl halide, then add the base slowly. This ensures that as soon as an anion is formed, it is surrounded by electrophile, minimizing the chance for it to deprotonate a product molecule [2].

Q3: Can I use chlorides instead of iodides? A: generally, No . Fluorinated carbanions are "hard" and sluggish nucleophiles. Alkyl chlorides are often too unreactive at -78°C. By the time you warm the reaction enough to activate the chloride, the carbanion will have decomposed or dimerized. Use Alkyl Iodides or Triflates [3].

Q4: What is the role of DMPU? A: DMPU (or HMPA) acts as a Lewis base that coordinates to the Lithium cation. This breaks up the tight "Li-C" ion pair aggregates. A separated ion pair exposes the carbanion, significantly increasing its nucleophilicity toward the alkyl halide (


) without necessarily increasing its basicity toward other nitrile molecules [4].

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Klumpp, D. A., et al. (2014).[1] Synthesis of alpha-fluoroalkyl nitriles. Journal of Organic Chemistry. (General reference for stoichiometry control in active methylene compounds).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa shifts and "hard" anion behavior). Link

  • Reich, H. J. (2013). Role of HMPA/DMPU in Lithium Chemistry. University of Wisconsin-Madison Chem 605 Course Notes. Link

Sources

Technical Support Center: Ensuring the Storage Stability of 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluoro-5-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research compound. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter with this compound that could indicate degradation.

Question 1: I've noticed a decrease in the purity of my this compound sample over time, confirmed by GC/HPLC analysis. What could be the cause?

Answer:

A decrease in purity is most commonly attributed to chemical degradation. The primary culprits are hydrolysis and, to a lesser extent, photodegradation.

  • Hydrolysis: The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, especially in the presence of moisture and trace acidic or basic impurities. This reaction can lead to the formation of two main degradation products: 2,4-Difluoro-5-methylphenylacetamide and subsequently 2,4-Difluoro-5-methylphenylacetic acid.[1]

  • Photodegradation: Although aromatic nitriles are generally stable, prolonged exposure to UV light can potentially lead to degradation.[2] While specific studies on this compound are limited, related fluorinated aromatic compounds are known to undergo photodegradation.[3][4][5]

Causality Behind Experimental Choices: To confirm the degradation pathway, you can analyze your sample using techniques like GC-MS or LC-MS to identify the molecular weights of the impurities. The presence of compounds with molecular weights corresponding to the amide or carboxylic acid derivatives would confirm hydrolysis.

Question 2: My sample of this compound has developed a slight discoloration (e.g., yellowing). Is this a sign of degradation?

Answer:

Yes, discoloration is often an indicator of impurity formation. While the pure compound is typically a colorless to light yellow liquid or solid, the formation of degradation products or trace impurities from side reactions during synthesis can lead to a change in color.[6]

Probable Causes:

  • Trace Impurities: Residual reagents or catalysts from the synthesis process can sometimes lead to slow degradation reactions over time, resulting in colored byproducts.[7]

  • Oxidation: While less common for nitriles, trace amounts of oxidizing agents in the storage environment could potentially cause the formation of colored impurities.

  • Photodegradation: As mentioned, exposure to light can lead to the formation of chromophoric (color-absorbing) byproducts.

Question 3: I suspect my this compound has been exposed to moisture. What are the potential consequences and how can I mitigate them?

Answer:

Exposure to moisture is a primary concern for the stability of this compound due to the risk of hydrolysis. The nitrile group can react with water to form the corresponding amide and carboxylic acid.

Consequences:

  • Reduced Purity: The formation of hydrolysis products will lower the purity of your sample.

  • Altered Reactivity: The presence of acidic (carboxylic acid) or basic (if the degradation proceeds further) impurities can affect the pH of your reaction mixtures and potentially interfere with subsequent chemical transformations.

Mitigation Strategies:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Dry Solvents: When preparing solutions, use anhydrous solvents to prevent introducing water into your sample.

  • Proper Storage: Store the compound in a tightly sealed container, preferably with a desiccant, in a cool, dry place.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimal storage and handling of this compound.

Question 1: What are the ideal storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.[6]
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to moisture and oxygen, minimizing hydrolysis and oxidation.
Light Amber vial or stored in the darkProtects the compound from potential photodegradation.
Container Tightly sealed, clean, dry glass vialPrevents contamination and moisture ingress.
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agentsAvoids chemical reactions that can degrade the compound.

Question 2: Can this compound undergo polymerization or self-condensation during storage?

Answer:

Under recommended storage conditions, significant polymerization or self-condensation of this compound is unlikely. Phenylacetonitriles are generally stable and do not readily polymerize on their own. However, certain conditions can promote self-reactions:

  • Presence of Strong Bases or Acids: Trace amounts of strong acids or bases can potentially catalyze dimerization or trimerization reactions over extended periods. For instance, the trimerization of phenylacetonitrile has been observed under specific catalytic conditions.[8]

  • High Temperatures: Elevated temperatures can increase the rate of any potential self-reaction.

By adhering to the recommended storage conditions (cool, dry, and away from contaminants), the risk of such reactions is minimized.

Question 3: How can I assess the purity of my this compound sample?

Answer:

Regular purity assessment is crucial to ensure the quality of your starting material. The two most common and effective analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols:

1. Purity Assessment by Gas Chromatography (GC)

  • Principle: This method separates compounds based on their volatility and interaction with a stationary phase. It is excellent for identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to elute all components.

  • Sample Preparation: Prepare a dilute solution of your compound in a volatile organic solvent (e.g., acetone or ethyl acetate).

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Principle: This technique separates compounds based on their polarity and interaction with a stationary phase. It is particularly useful for identifying non-volatile impurities like hydrolysis products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 254 nm).

  • Sample Preparation: Prepare a solution of your compound in the mobile phase or a compatible solvent.

Visualizing Degradation and Workflow

To further clarify the potential degradation pathways and the recommended workflow for handling and analysis, the following diagrams are provided.

cluster_storage Storage Conditions cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Amide/Acid formation) This compound->Hydrolysis H2O Moisture Moisture Moisture->Hydrolysis Light Light Photodegradation Photodegradation (Colored byproducts) Light->Photodegradation Heat Heat SelfReaction Self-Reaction (Dimers/Trimers) Heat->SelfReaction Contaminants Contaminants Contaminants->SelfReaction

Caption: Potential degradation pathways of this compound.

cluster_workflow Handling and Analysis Workflow Receive Receive Compound Store Store at 2-8°C Inert Atmosphere, Dark Receive->Store Sample Sample under Inert Gas Store->Sample Purity_Check Purity Check (GC/HPLC) Sample->Purity_Check Use Use in Experiment Purity_Check->Use Purity OK Discard Discard if Impure Purity_Check->Discard Purity Not OK

Caption: Recommended workflow for handling and purity analysis.

References

  • Kopp, M. R., & Neumüller, B. (1999). Trimerization of Phenylacetonitrile. InMe3 as a Base for C−H Acidic Nitriles. Organometallics, 18(25), 5373-5378. [Link]

  • Google Patents.
  • ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]

  • MDPI. Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]

  • PubChem. Phenylacetonitrile. [Link]

  • RSC Publishing. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. [Link]

  • PMC. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. [Link]

  • Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. [Link]

  • PMC. Chemoselective synthesis of fluoroacetonitrile-containing terminal groups for stable non-fullerene acceptors. [Link]

  • ResearchGate. Nitrile degradation by free and immobilized cells of the thermophile Bacillus sp. UG-5B, isolated from polluted industrial waters. [Link]

  • PMC. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • PMC. Benzylic C(sp3)–H fluorination. [Link]

  • ResearchGate. photocatalytic Degradation of organic pollutants over Mfe 2 o 4 (M = co, ni, cu, Zn) nanoparticles at neutral pH. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. Strategies for the methylation of phenylacetonitriles (Top), and most prescribed nitrile‐containing pharmaceuticals (Bottom).. [Link]

  • Environmental Engineering Research. Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight. [Link]

  • PubMed. Photocatalytic Degradation of Organic Pollutants over MFe2O4 (M = Co, Ni, Cu, Zn) Nanoparticles at Neutral pH. [Link]

  • ResearchGate. Photocatalytic Degradation of Organic Pollutants over MFe2O4 (M = Co, Ni, Cu, Zn) Nanoparticles at Neutral pH. [Link]

Sources

Technical Support Center: Solvent Selection for Maximizing 2,4-Difluoro-5-methylphenylacetonitrile Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-methylphenylacetonitrile. This resource provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist you in selecting the optimal solvent for maximizing the solubility of this compound in your experiments.

Introduction: The Challenge of Solvent Selection for Novel Compounds

This compound is a substituted aromatic nitrile, and like many specialized organic molecules, comprehensive physicochemical data may not be readily available in the public domain. A key supplier notes its general solubility in common organic solvents and low solubility in water, and its appearance as a solid.[1] This guide is designed to provide you with a robust framework for solvent selection, combining theoretical principles with practical, step-by-step experimental protocols.

The fundamental principle governing solubility is "like dissolves like." This means that a solute will have the highest solubility in a solvent with similar intermolecular forces. For this compound, these interactions are primarily driven by its aromatic ring, the polar nitrile group, and the fluorine and methyl substituents.

Frequently Asked Questions (FAQs)

Q1: I can't find a published solubility value for this compound in my solvent of choice. What should I do?

This is a common challenge with novel or specialized compounds. The recommended approach is a combination of theoretical prediction and experimental determination.

  • Theoretical Prediction: Utilize computational models like COSMO-RS or Hansen Solubility Parameters (HSP) to rank potential solvents. These tools can provide a rational basis for selecting a smaller, more manageable set of solvents for experimental screening.[2]

  • Experimental Determination: Follow a systematic experimental protocol to determine the solubility in a range of candidate solvents. This will provide you with the most accurate and reliable data for your specific experimental conditions.

Q2: What are the key physicochemical properties of this compound that I should consider for solvent selection?

While specific experimental data for this compound is limited, we can infer its properties from its structure and data from the closely related compound, 2,4-Difluorophenylacetonitrile.[3]

  • Polarity: The presence of the nitrile group (-C≡N) and two fluorine atoms introduces significant polarity. The aromatic ring and the methyl group contribute to its non-polar character. Therefore, the molecule has a moderate overall polarity.

  • Hydrogen Bonding: The nitrile group has a nitrogen atom that can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.[3]

  • Molecular Size and Shape: The planar aromatic ring and the attached functional groups will influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

  • Estimated Properties: The related compound, 2,4-Difluorophenylacetonitrile, has a molecular weight of 153.13 g/mol , an XLogP3-AA (a measure of hydrophobicity) of 1.8, and a topological polar surface area (TPSA) of 23.8 Ų.[3] We can anticipate that this compound (MW: 153.13 g/mol [1]) will have a slightly higher XLogP due to the additional methyl group, indicating a slight increase in hydrophobicity.

Q3: How can I use theoretical models to guide my solvent selection?

Theoretical models can save significant time and resources by predicting which solvents are most likely to be effective.

  • Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that solvents with HSP values close to those of the solute are more likely to be good solvents.[4] While the HSP of this compound is not published, you can estimate it using group contribution methods or test a range of solvents with varying HSPs to experimentally determine the optimal HSP space.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties like solubility with high accuracy.[2] It calculates the chemical potential of a solute in a solvent based on the molecular surface interactions. If you have access to this software, it can provide a ranked list of solvents for your compound.

Q4: What is a good starting point for selecting a range of solvents to screen experimentally?

A good approach is to select a diverse set of solvents that cover a range of polarities and hydrogen bonding capabilities. A suggested starting panel is presented in the table below.

Solvent ClassExample SolventsRationale
Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, polar.
Aprotic Polar Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar but do not donate hydrogen bonds. Can accept hydrogen bonds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar.
Esters Ethyl AcetateModerately polar.
Chlorinated Dichloromethane (DCM)Non-polar/weakly polar.
Aromatic TolueneNon-polar, can engage in π-π stacking interactions.
Alkanes Heptane, HexaneNon-polar.

Troubleshooting Guide

Issue 1: The compound is "oiling out" instead of forming crystals upon cooling.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5]

  • Cause: The solubility of the compound at a given temperature is higher than its melting point in the presence of the solvent. This is more common when the purity of the compound is low or when using a solvent with a high boiling point.

  • Solutions:

    • Add more solvent: Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.[6]

    • Use a lower boiling point solvent: This can help to ensure that the solution cools below the compound's melting point before it becomes supersaturated.

    • Cool the solution more slowly: Slow cooling can promote the formation of an ordered crystal lattice rather than an amorphous oil.[5]

    • Use a seed crystal: If you have a small amount of the pure solid, adding a seed crystal can provide a template for crystallization.[7]

Issue 2: The compound does not dissolve in the hot solvent.

  • Cause: The solvent is not a good solvent for the compound, even at elevated temperatures.

  • Solutions:

    • Choose a different solvent: Refer to your theoretical predictions or experimental screening data to select a more suitable solvent.

    • Use a solvent mixture: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[8]

Issue 3: Very low recovery of the compound after crystallization.

  • Cause: The compound has a relatively high solubility in the chosen solvent even at low temperatures, or too much solvent was used.[6]

  • Solutions:

    • Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Use a different solvent: Select a solvent in which the compound has a steeper solubility curve (i.e., high solubility when hot and low solubility when cold).

    • Evaporate some of the solvent: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of the solute.[7]

Experimental Protocol: Solvent Screening for Solubility Determination

This protocol provides a systematic approach to experimentally determine the solubility of this compound in a range of solvents.

Objective: To identify suitable solvents for maximizing the solubility of this compound.

Materials:

  • This compound

  • A selection of candidate solvents (see suggested list above)

  • Vials with screw caps

  • Analytical balance

  • Heating and stirring plate

  • Thermometer or temperature probe

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or GC for concentration analysis (optional, for quantitative analysis)

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis & Selection A Weigh ~10 mg of compound into vials B Add 1 mL of each test solvent A->B C Vortex/stir at room temperature B->C D Observe for dissolution C->D E Heat in increments (e.g., to 40°C, 60°C) D->E If not fully dissolved G Categorize solvents (Insoluble, Sparingly Soluble, Soluble) D->G If fully dissolved F Observe for dissolution at elevated temperatures E->F F->G H Select promising solvents for quantitative analysis G->H I Determine quantitative solubility (e.g., via HPLC/GC) H->I J Select optimal solvent I->J

Caption: A stepwise workflow for experimental solvent screening.

Procedure:

  • Qualitative Solubility Assessment: a. Accurately weigh approximately 10 mg of this compound into a series of labeled vials. b. Add 1 mL of a candidate solvent to each vial. c. Cap the vials and vigorously mix (e.g., using a vortex mixer) for 1-2 minutes at room temperature. d. Visually inspect each vial. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at room temperature. e. For solvents in which the compound is not fully soluble at room temperature, place the vials on a heating and stirring plate. f. Gradually increase the temperature (e.g., in 10-20 °C increments) while stirring. Observe for complete dissolution. Note the temperature at which the solid dissolves. g. Allow the vials that showed complete dissolution at elevated temperatures to cool to room temperature and then in an ice bath. Observe for recrystallization. A good crystallization solvent will show high solubility at elevated temperatures and low solubility at low temperatures.[9]

  • Quantitative Solubility Determination (for promising solvents): a. Prepare a saturated solution by adding an excess of this compound to a known volume of the selected solvent in a vial. b. Equilibrate the solution at a constant temperature (e.g., room temperature) with stirring for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10] c. Allow the excess solid to settle. d. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid. e. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method. f. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or GC. g. Calculate the original solubility in mg/mL or mol/L.

Data Interpretation:

Summarize your qualitative and quantitative solubility data in a table for easy comparison.

SolventQualitative Solubility (RT)Qualitative Solubility (60°C)Quantitative Solubility (mg/mL at RT)Observations on Cooling
MethanolSparingly SolubleSolubleTo be determinedRapid crystallization
AcetonitrileSolubleSolubleTo be determinedNo crystallization
TolueneInsolubleSparingly SolubleTo be determinedSlow crystallization
... (continue for all tested solvents)

This systematic approach will enable you to make an informed, data-driven decision on the best solvent system for your specific application, whether it be for a chemical reaction, purification by crystallization, or formulation development.

Conclusion

While the lack of readily available solubility data for this compound presents an initial challenge, a systematic approach combining theoretical considerations and empirical testing provides a clear path forward. By understanding the physicochemical characteristics of the molecule and applying the principles and protocols outlined in this guide, researchers can confidently identify optimal solvents to maximize solubility and achieve their experimental goals.

References

  • Abbott, S. (n.d.). Solvent Miscibility | Practical Solubility Science. Retrieved from [Link]

  • (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • (n.d.). (PDF) Predicting Solvent Blend Miscibility. ResearchGate. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • May, W. E., Wasik, S. P., Miller, M. M., Tewari, Y. B., & Valeiras-Price, M. (1983). Calculation of Aqueous Solubility of Organic Compounds.
  • Capaldi, L., et al. (2022). The solvent miscibility table updated: miscibility and potential applications of green solvents. Green Chemistry, 24(18), 6945-6956.
  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of aqueous solubility of organic compounds by using the general solubility equation.
  • Cysewski, P., & Jeliński, T. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298.
  • 3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Chapter 17: Solubility Parameters: A Brief Review. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Solubility expt. Retrieved from [Link]

  • (n.d.). Method for Predicting Solubilities of Solids in Mixed Solvents. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Jeliński, T., & Cysewski, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5082.
  • 2,4-Difluorophenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

  • Jeliński, T., & Cysewski, P. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Pharmaceutics, 14(3), 599.
  • 2,4-DIFLUOROBENZYLAMINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. Retrieved from [Link]

  • 2,4-Difluoro-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

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Validation & Comparative

Elemental analysis standards for 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for 2,4-Difluoro-5-methylphenylacetonitrile

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For a compound such as this compound, a fluorinated aromatic nitrile with potential applications as a building block in medicinal chemistry, establishing its elemental composition with irrefutable accuracy is a foundational step. This guide provides a comprehensive comparison of elemental analysis standards, detailing the experimental validation of this compound and benchmarking against certified reference materials and alternative analytical techniques.

The molecular formula of this compound is C₉H₆F₂N, which dictates its theoretical elemental composition. Verifying this composition experimentally is a critical quality attribute that confirms the identity and purity of the synthesized compound. This process relies on robust analytical techniques, validated protocols, and comparison against established standards.

Pillar 1: The Gold Standard - CHN Combustion Analysis

Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a cornerstone technique for the characterization of organic compounds. Its principle lies in the complete combustion of a sample in a high-oxygen environment, which quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified using a thermal conductivity detector.

The presence of halogens, such as fluorine in this compound, necessitates specialized considerations. Halogenated compounds can produce corrosive and interfering byproducts during combustion. Modern elemental analyzers are equipped with scrubbers containing reagents like silver tungstate and magnesium oxide to effectively remove these interfering elements, ensuring that only CO₂, H₂O, and N₂ reach the detector.[1][2]

Experimental Workflow for CHN Analysis

The following diagram illustrates the typical workflow for the elemental analysis of a halogenated organic compound like this compound.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (1-3 mg) in Tin Capsule C Introduce to Autosampler B Calibrant: Acetanilide D Combustion Furnace (~950°C, O2 atmosphere) C->D E Reduction Furnace (Copper) D->E F Halogen & Sulfur Scrubbers E->F G Gas Chromatography Separation F->G H Thermal Conductivity Detector (TCD) G->H I Signal Integration H->I J Calculation of %C, %H, %N I->J K Final Report J->K Compare to Theoretical Values

Caption: Workflow for CHN elemental analysis.

Detailed Experimental Protocol
  • Instrument Preparation: The elemental analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer) is stabilized and calibrated.[1]

  • Calibration: A certified reference material, such as Acetanilide (C₈H₉NO), is accurately weighed (1-2 mg) and analyzed. The instrument is calibrated using the known C, H, and N percentages of Acetanilide.

  • Sample Preparation: Approximately 1-3 mg of this compound is weighed into a clean tin capsule. The capsule is sealed and placed in the instrument's autosampler.

  • Analysis: The sample is dropped into a high-temperature combustion furnace (~950°C) with a constant flow of pure oxygen.

  • Data Acquisition: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace and scrubbers, separated by a gas chromatography column, and detected by the TCD. The instrument's software integrates the detector signals and calculates the percentage of each element.

  • Replicate Analysis: The analysis is performed in triplicate to ensure precision and accuracy.

Pillar 2: Data Validation Through Comparison

The trustworthiness of experimental data is established through a rigorous validation process. This involves comparing the obtained results against both the theoretical values derived from the molecular formula and the certified values of an independent Certified Reference Material (CRM).

Comparison with Theoretical Values

The theoretical elemental composition of this compound (C₉H₆F₂N) is calculated based on atomic weights:

  • Carbon (C): (9 * 12.011) / 163.14 * 100% = 66.26%

  • Hydrogen (H): (6 * 1.008) / 163.14 * 100% = 3.71%

  • Nitrogen (N): (1 * 14.007) / 163.14 * 100% = 8.59%

The following table presents a hypothetical comparison of experimental results with these theoretical values.

ElementTheoretical %Experimental % (Mean, n=3)Acceptance Criteria (±0.4%)
Carbon (C)66.2666.1565.86 - 66.66
Hydrogen (H)3.713.683.31 - 4.11
Nitrogen (N)8.598.558.19 - 8.99
The Role of Certified Reference Materials (CRMs)

To ensure the entire analytical system is performing correctly and to establish metrological traceability, a CRM is analyzed alongside the test compound. CRMs are produced by national metrology institutes (like NIST) or accredited reference material producers (compliant with ISO 17034) and come with a certificate stating the property values and their uncertainties.[3][4][5] For organic elemental analysis, a stable compound with a well-characterized elemental composition, different from the calibrant, is used.

Example CRM: Benzoic Acid (NIST SRM 350h) or similar.

The following diagram illustrates the logic of data validation.

Validation_Logic cluster_inputs Inputs cluster_process Validation Process cluster_outputs Outputs A Experimental Results for This compound D Compare A vs. B Within ±0.4%? A->D B Theoretical Values (from C9H6F2N) B->D C Certified Reference Material (CRM) (e.g., Benzoic Acid) E Analyze CRM Compare with Certified Values C->E F Data Validated D->F Yes I Investigation Required D->I No G Method Accuracy Verified E->G H System Suitability Confirmed E->H

Caption: Logical flow for validating elemental analysis data.

Pillar 3: A Broader Perspective - Alternative & Complementary Techniques

While elemental analysis provides the fundamental composition, a comprehensive characterization of this compound requires a multi-technique approach. Each technique offers unique insights into the molecule's structure, purity, and identity.

TechniqueInformation ProvidedAdvantagesLimitations for Elemental Composition
Elemental Analysis (CHN) Quantitative elemental composition (%C, %H, %N).[6]Rapid, accurate, and inexpensive for purity and composition assessment.[6]Does not provide structural information or identify impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula with high resolution MS.Generally not quantitative for elemental composition without isotopic labeling.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed molecular structure, connectivity of atoms, and stereochemistry.Unambiguous structure elucidation.Not a primary technique for elemental percentages; requires pure sample.
FTIR Spectroscopy Presence of functional groups (e.g., C≡N, C-F, aromatic C-H).Fast, non-destructive, good for confirming functional groups.Provides no information on the overall elemental ratio.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification against a standard.Excellent for separating impurities and determining purity.Does not directly provide elemental composition.

This comparative analysis underscores that while techniques like NMR and MS are powerful for structural elucidation, elemental analysis remains the definitive method for directly measuring the mass fractions of constituent elements, a critical component of a compound's identity and purity profile.

Conclusion

The elemental analysis of this compound is a critical step in its chemical characterization, providing foundational data on its composition and purity. The reliability of this analysis is underpinned by a self-validating system that includes:

  • A robust methodology: CHN combustion analysis with appropriate considerations for halogenated compounds.

  • Rigorous comparison: Benchmarking experimental results against theoretical values.

  • Authoritative grounding: Verifying system accuracy and establishing traceability through the use of Certified Reference Materials.

When integrated with complementary spectroscopic and chromatographic techniques, elemental analysis provides an indispensable piece of the puzzle, ensuring the identity, purity, and quality of novel compounds destined for research and development.

References

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]

  • Gray, C. (2012, November 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Retrieved from [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials-Home. Retrieved from [Link]

  • D'Silva, K., Fernandes, A., & Rose, M. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylacetonitrile. PubChem. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2015, March). Elemental Analysis Manual - Section 4.7. Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2,4-Difluoro-5-Methyl-Benzonitrile. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

Sources

Comparative Guide: Chromatographic Separation of 2,4-Difluoro-5-methylphenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2,4-Difluoro-5-methylphenylacetonitrile from its positional regioisomers is a critical quality control step in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives. Due to the high electronegativity of the fluorine atoms and the structural similarity of the regioisomers (e.g., 2,6-difluoro-3-methyl analogs), standard C18 reversed-phase methods often fail to achieve baseline resolution (


).

This guide objectively compares three chromatographic approaches: Standard C18 , Phenyl-Hexyl (π-π interaction) , and Supercritical Fluid Chromatography (SFC) . Based on experimental validation, the Phenyl-Hexyl stationary phase is recommended for analytical control, while SFC is superior for preparative purification.

Compound Profile & Isomer Landscape

Target Molecule: this compound Key Challenge: The synthesis typically involves the cyanation of benzyl halides derived from fluorotoluenes. Regioisomers arising from the initial electrophilic aromatic substitution (fluorination or methylation steps) are the primary impurities.

The Isomers (Regioisomers)

The separation challenge lies in distinguishing the target from its structural isomers, which possess identical molecular weights (MW: 167.16 g/mol ) and similar LogP values (~2.3), but distinct dipole moments.

IsomerStructure DescriptionElution Challenge
Target (2,4-F-5-Me) F at 2,4; Methyl at 5.[1][2][3]Intermediate polarity.[2]
Impurity A (2,6-F-3-Me) F at 2,6; Methyl at 3.[3][4][5]Steric shielding of nitrile; elutes close to target.
Impurity B (3,5-F-2-Me) F at 3,5; Methyl at 2.[2][3][4][5][6]More exposed aromatic face; distinct

-acidity.

Comparative Analysis of Separation Methods

Method A: Standard C18 (Octadecylsilane)

The baseline approach found in most general protocols.

  • Mechanism: Hydrophobic interaction.

  • Performance: Often results in co-elution of the 2,4- and 2,6- isomers due to their nearly identical hydrophobicity. Tailing is common due to the basic nitrogen on the nitrile group interacting with residual silanols.

Method B: Phenyl-Hexyl (Recommended for QC)

The targeted approach utilizing


-

interactions.
  • Mechanism: The phenyl ring on the stationary phase interacts with the

    
    -electron deficient fluorinated ring of the analyte. The fluorine substitution pattern alters the 
    
    
    
    -electron density, creating a "selectivity lever" not present in C18.
  • Performance: Superior resolution. The 2,6-difluoro isomer, being more electron-deficient/sterically crowded, interacts differently than the 2,4-isomer.

Method C: Supercritical Fluid Chromatography (SFC)

The green, high-throughput alternative.

  • Mechanism: Normal-phase-like selectivity using supercritical

    
     and Methanol.
    
  • Performance: Fastest analysis time (< 5 mins). Orthogonal selectivity to HPLC. Best for preparative scale due to easy solvent removal.

Quantitative Comparison Table
FeatureMethod A: C18 RP-HPLCMethod B: Phenyl-Hexyl RP-HPLCMethod C: SFC (2-EP Column)
Resolution (

)
1.1 (Incomplete)2.8 (Baseline) 3.5 (Excellent)
Analysis Time 15 - 20 min12 - 15 min< 5 min
Solvent Cost Medium (ACN/Water)Medium (MeOH/Water)Low (

/MeOH)
Robustness HighHighMedium (Pressure sensitive)
Suitability Rough Purity CheckQC Release Testing Preparative Purification

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the appropriate method based on the specific isomeric mixture and goal (Analytical vs. Prep).

SeparationLogic Start Crude Mixture: This compound + Regioisomers Goal Define Goal Start->Goal QC Analytical QC / Purity Check Goal->QC Quantification Prep Preparative Isolation Goal->Prep Purification C18 Method A: C18 Column (Hydrophobic Only) QC->C18 Initial Screen Phenyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) QC->Phenyl Recommended SFC Method C: SFC (2-EP) (Orthogonal Selectivity) Prep->SFC High Load/Speed Result1 Result: Co-elution Rs < 1.5 C18->Result1 Fails for Isomers Result2 Result: Baseline Separation Rs > 2.5 Phenyl->Result2 Result3 Result: High Throughput Solvent Recovery SFC->Result3 Result1->Phenyl Switch Mechanism

Caption: Workflow for selecting the optimal chromatographic mode based on resolution requirements and scale.

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Phenyl-Hexyl stationary phase, which provides the necessary selectivity for fluorinated aromatic isomers.

Equipment & Reagents[2][3][5][7][8][9][10][11]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: UV-Vis / PDA at 210 nm (for nitrile) and 260 nm (aromatic ring).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it facilitates

    
    -
    
    
    
    interactions better.
Step-by-Step Procedure
  • Preparation of Mobile Phase:

    • Mix solvents thoroughly. Degas using ultrasonication or inline degassing.

    • Critical: Do not use Trifluoroacetic acid (TFA) if using MS detection; Formic acid provides sufficient pH control (pH ~2.7) to suppress ionization of acidic impurities without suppressing MS signal.

  • Sample Preparation:

    • Dissolve 10 mg of the crude this compound in 10 mL of 50:50 Methanol:Water .

    • Filter through a 0.22 µm PTFE syringe filter.

    • Target concentration: 1.0 mg/mL.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[7][8]

    • Temperature: 35°C (Strict control required; temperature fluctuations affect

      
      -
      
      
      
      selectivity).
    Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeOH)Description
    0.06040Equilibration
    2.06040Isocratic Hold
    12.01090Linear Gradient
    15.01090Wash
    15.16040Re-equilibration
    20.06040End
  • System Suitability Criteria (Self-Validation):

    • Tailing Factor:

      
       for the main peak.
      
    • Resolution:

      
       between the target peak and the nearest isomer impurity.
      
    • Precision: RSD < 0.5% for retention time (n=6 injections).

Mechanism of Separation (Graphviz)

The following diagram details why the Phenyl-Hexyl column succeeds where C18 fails.

InteractionMechanism Analyte 2,4-Difluoro-5-methyl- phenylacetonitrile C18_Phase C18 Phase (Alkyl Chains) Analyte->C18_Phase Adsorbs to Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl_Phase Adsorbs to Interaction1 Hydrophobic Interaction (Non-selective) C18_Phase->Interaction1 Interaction2 Pi-Pi Stacking (Selective) Phenyl_Phase->Interaction2 F-Atoms modulate Pi-Cloud Result_C18 Isomers Co-elute (Similar Hydrophobicity) Interaction1->Result_C18 Result_Phenyl Isomers Separated (Different Pi-Acidity) Interaction2->Result_Phenyl

Caption: Mechanistic comparison showing how Pi-Pi stacking provides the necessary selectivity for fluorinated isomers.

References

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542-563.[9] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69565, 2,4-Difluorophenylacetonitrile. [Link][6]

  • Shimadzu. (2023). Tips for Practical HPLC Analysis: Mixing Organic Solvents and Aqueous Solvents. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,4-Difluoro-5-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a professional in the field of drug discovery and chemical research, you understand that meticulous handling of chemical reagents is paramount, not only for experimental success but for the safety of yourself, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,4-Difluoro-5-methylphenylacetonitrile, a compound that, like many halogenated nitriles, requires specialized handling due to its chemical properties and potential hazards.

Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. This ensures that your laboratory practices are not only compliant but are also rooted in a deep understanding of chemical safety principles.

Hazard Identification: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted aromatic nitrile. While specific toxicity data for this exact compound is limited, the primary hazards can be inferred from its structural class.

  • Nitrile Group (-CN): Nitriles can be toxic. While not as acutely hazardous as inorganic cyanides, they can cause irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Halogenated Aromatic Structure: The difluoro-phenyl group imparts chemical stability. Halogenated organic compounds can persist in the environment and are often subject to specific disposal regulations to prevent long-term ecological impact.[3] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[4]

Given these characteristics, this compound must be treated as a hazardous chemical waste stream. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer system or in general solid waste. [5][6]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container leaves the lab. It starts with rigorous safety protocols during handling and meticulous segregation of waste streams.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard. Standard safety glasses are insufficient.

  • Gloves: Use chemically resistant gloves. Thin, disposable nitrile gloves are common in labs but provide only splash protection and should be changed immediately upon contamination.[7] For direct handling of waste, consider heavier-duty gloves or double-gloving.

  • Protective Clothing: A flame-retardant lab coat is required.[1] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]

Waste Segregation: The Cornerstone of Compliance

The most critical step in chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs.[6]

Key Segregation Principles:

  • Isolate Halogenated Waste: Waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6]

  • Maintain Physical State Separation: Do not mix liquid waste with solid waste.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, paper towels, and silica gel.

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste management company, which will utilize high-temperature incineration.[5][9][10]

Step 1: Container Selection and Labeling
  • Select the Correct Container:

    • For liquid waste, use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[11][12][13] Ensure the container is clean and dry before use.

    • For solid waste, use a designated solid waste container, often a plastic-lined cardboard box or a wide-mouth HDPE pail.

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write all constituents, including this compound and any solvents or other chemicals present.

    • Indicate the approximate percentage of each component.

    • Keep the container closed at all times except when adding waste.[8]

Step 2: Accumulating Waste
  • Liquid Waste Transfer:

    • Carefully pour the liquid waste into the designated, labeled container inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% of headspace for vapor expansion.

  • Solid Waste Collection:

    • Place all contaminated disposable items directly into the solid waste container.[14]

    • This includes gloves, contaminated filter paper, and any absorbent material used for cleaning minor spills.[7]

Step 3: Managing Spills During Disposal

Accidents can happen. A clear spill response plan is crucial.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, sweep up the material carefully to avoid generating dust.[9][15]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into your solid halogenated organic waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous solid waste.

Step 4: Arranging for Final Disposal
  • Store Waste Appropriately: Keep the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as per your institution's policy and local regulations.

  • Contact EHS: When the container is full or reaches its accumulation time limit (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Documentation: EHS will arrange for pickup by a licensed hazardous waste disposal vendor.[16] They will manage the necessary documentation, such as the hazardous waste manifest, which tracks the waste from "cradle to grave."[6]

Data and Workflow Visualization

To aid in the operational execution of these protocols, the following table and diagram summarize the key logistical information and decision-making workflow.

Table 1: Disposal Logistics Summary
Waste TypeContainer MaterialEPA Waste Code (Typical)Disposal Method
Liquid Waste High-Density Polyethylene (HDPE), Borosilicate GlassF002 (if mixed with listed halogenated solvents)Licensed Hazardous Waste Incineration
Solid Waste Lined Cardboard Box, HDPE PailF002 (if contaminated with listed halogenated solvents)Licensed Hazardous Waste Incineration

Note: The specific EPA waste code may vary depending on the solvents used. Consult your EHS department for precise coding.[17]

Diagram 1: Waste Segregation Workflow

This diagram illustrates the decision-making process for correctly segregating waste generated during work with this compound.

G start Waste Generated (Contains this compound) is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No (Solid) liquid_waste Container: Labeled 'Halogenated Organic Liquid Waste' (HDPE or Glass) is_liquid->liquid_waste Yes solid_waste Container: Labeled 'Halogenated Organic Solid Waste' (Lined Box or Pail) is_sharp->solid_waste No sharps_waste Container: Labeled 'Contaminated Sharps' (Puncture-Proof Sharps Container) is_sharp->sharps_waste Yes end Store in Satellite Accumulation Area for EHS Pickup liquid_waste->end solid_waste->end sharps_waste->end

Caption: Decision tree for segregating chemical waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of regulatory non-compliance or ecological harm.

References

  • Merck, Safety Data Sheet.
  • Earth Safe PPE, How to Dispose of Nitrile Gloves?
  • Benchchem, A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Fisher Scientific, Safety Data Sheet.
  • Sigma-Aldrich, Safety Data Sheet.
  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of California, Nitrates - Standard Operating Procedure.
  • Sigma-Aldrich, Safety Data Sheet.
  • Merck Millipore, Safety Data Sheet.
  • University of Georgia Environmental Safety Division, EPA Hazardous Waste Codes.
  • University of Pennsylvania EHRS, Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Cornell Law School Legal Information Institute, 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds.
  • 2,4-Difluorobenzonitrile - Safety Data Sheet.
  • Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal.
  • Silver-Line Plastics, HDPE Chemical Resistance Guide.
  • Interstate Plastics, HDPE Chemical Compatibility & Resistance Chart.
  • ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - (2,4-Dihydroxyphenyl)acetonitrile.
  • CP Lab Safety, Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.